2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide
Description
The compound 2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide features a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 3. The benzo[d]thiazol-2-yl group introduces a bicyclic heteroaromatic system with methyl substituents at positions 4 and 6, while the tetrahydrofuran-2-ylmethyl moiety provides a chiral, oxygen-containing aliphatic chain. However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
2,5-dichloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2S2/c1-10-6-11(2)16-14(7-10)26-19(22-16)23(9-12-4-3-5-25-12)18(24)13-8-15(20)27-17(13)21/h6-8,12H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUCHMPQVPDKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic carboxamides. Its unique structural features suggest potential for various biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure includes:
- Chloro groups: Contributing to its reactivity and biological activity.
- Benzothiazole moiety: Known for various biological activities.
- Thiophene ring: Enhances the compound's pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity:
- The compound has shown potential in inhibiting the activation of signal transducer and activator of transcription 3 (STAT3), a key player in oncogenesis. This inhibition may lead to reduced cell proliferation and survival in cancer cells.
- In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancer cells, indicating its potential as an anticancer agent .
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. The presence of the thiazole and thiophene rings may contribute to this effect by interfering with microbial cell functions.
- Mechanism of Action:
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide | Similar thiophene and chloro groups | Potentially similar anti-cancer activity |
| N-(4-(4-ethylphenyl)thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | Contains thiazole but different substituents | Inhibitory effects on specific enzymes |
| 5-Ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | Different core structure but similar functional groups | Antimicrobial properties reported |
The structural diversity among these compounds highlights the unique combination of functional groups in this compound that enhances its biological activity compared to others.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
-
Synthesis and Evaluation:
- A study synthesized a series of benzothiazole derivatives, including variations of thiophene carboxamides. These derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that modifications in the substituent patterns significantly impacted their efficacy .
-
Antimicrobial Testing:
- Another research effort assessed the antimicrobial properties of thiazole derivatives related to this compound. The findings revealed effective inhibition against several bacterial strains with minimal inhibitory concentrations comparable to established antibiotics.
Scientific Research Applications
Research indicates that this compound may have significant biological activities, particularly in:
-
Anticancer Activity :
- The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to its ability to interfere with the activation of signal transducer and activator of transcription 3 (STAT3), a protein often implicated in oncogenesis.
-
Enzyme Inhibition :
- It may inhibit specific enzymes involved in cancer metabolism or signal transduction pathways, further contributing to its anticancer properties.
Data Table: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer Activity | Inhibits proliferation and induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potentially inhibits enzymes linked to cancer metabolism | |
| STAT3 Inhibition | Interferes with STAT3 signaling pathways, suppressing tumor growth |
In Vitro Studies
In vitro studies have demonstrated that 2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide effectively inhibits the growth of various cancer cell lines. For example, studies have shown a marked reduction in cell viability in breast and lung cancer models following treatment with this compound.
In Vivo Efficacy
Preclinical trials involving animal models have indicated that administration of this compound leads to significant tumor regression, further supporting its potential as a therapeutic agent in oncology. The observed effects are believed to be mediated through the modulation of key signaling pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Benzo[c][1,2,5]thiadiazole Derivatives ()
Compounds like DTCPB and DTCTB () share a benzo[c][1,2,5]thiadiazole core but differ in substituents and linker groups. For example:
- DTCPB: Substituted with a di-p-tolylamino-phenyl group.
- DTCTB: Features a di-p-tolylamino-thiophene linker.
Key Differences:
- The di-p-tolylamino groups in DTCPB/DTCTB enhance charge transport properties (relevant in optoelectronics), whereas the target’s dichloro-thiophene and tetrahydrofuran groups may prioritize solubility and metabolic stability in drug design .
Thiadiazole-Containing Sulfonamides ()
Compound 39 () contains a thiadiazol-5-ylamino group linked to a benzenesulfonamide scaffold. The trifluoromethoxy and chloro substituents in compound 39 suggest enhanced lipophilicity compared to the target’s tetrahydrofuran-methyl group .
Functional Group Analysis
Carbamate vs. Carboxamide Derivatives ()
Thiazol-5-ylmethyl carbamates () feature carbamate linkages and complex side chains (e.g., hydroperoxypropan, ureido groups). These differ from the target’s carboxamide in the following ways:
Predicted Physicochemical Properties
Research Implications and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Advantages : Balanced lipophilicity (LogP ~3.5) and solubility due to the tetrahydrofuran group.
- Challenges: Potential metabolic instability from the dichloro-thiophene motif.
Q & A
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration. Low bioavailability (e.g., <20%) may explain poor in vivo activity despite potent in vitro IC₅₀ .
- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
